molecular formula C7H5BrN2O4 B13097990 2-(Bromomethyl)-1,3-dinitrobenzene CAS No. 93213-74-2

2-(Bromomethyl)-1,3-dinitrobenzene

Cat. No.: B13097990
CAS No.: 93213-74-2
M. Wt: 261.03 g/mol
InChI Key: RPOOJGRJKDZPRA-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,3-dinitrobenzene is an organic compound with the molecular formula C7H5BrN2O4 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group and two nitro groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,3-dinitrobenzene typically involves the bromination of 1,3-dinitrobenzene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and higher yields. The use of photochemical reactors can also enhance the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,3-dinitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or reduction with iron powder in acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, though these reactions are less frequent.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.

    Reduction: The major products are 2-(aminomethyl)-1,3-dinitrobenzene or 2-(aminomethyl)-1,3-diaminobenzene.

    Oxidation: Products are typically over-oxidized derivatives or ring-cleaved compounds.

Scientific Research Applications

2-(Bromomethyl)-1,3-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.

    Medicine: Potential use in drug development as a building block for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,3-dinitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction. The bromomethyl group is highly reactive towards nucleophiles, making it useful for substitution reactions. The nitro groups can be reduced to amino groups, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)benzonitrile
  • 2-Bromomethyl-1,3-dioxolane
  • 2-(Bromomethyl)phenyl derivatives

Uniqueness

2-(Bromomethyl)-1,3-dinitrobenzene is unique due to the presence of both bromomethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct reactivity patterns, making it a versatile compound for various synthetic applications. The electron-withdrawing nature of the nitro groups also influences the reactivity of the bromomethyl group, making it more susceptible to nucleophilic attack .

Properties

CAS No.

93213-74-2

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

2-(bromomethyl)-1,3-dinitrobenzene

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H,4H2

InChI Key

RPOOJGRJKDZPRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CBr)[N+](=O)[O-]

Origin of Product

United States

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